molecular formula C18H28O3 B1237076 Colnelenic acid CAS No. 52591-16-9

Colnelenic acid

Cat. No.: B1237076
CAS No.: 52591-16-9
M. Wt: 292.4 g/mol
InChI Key: OYKAXBUWOIRLGF-VMBRNALUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Colnelenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .

Biological Activity

Colnelenic acid, a member of the divinyl ether fatty acids, has garnered attention for its significant biological activities, particularly in plant defense mechanisms. This article explores the biological activity of this compound, focusing on its roles in antimicrobial properties, plant defense responses, and potential applications in agriculture.

Chemical Structure and Properties

This compound is characterized by its unique divinyl ether structure, which distinguishes it from other fatty acids. It is synthesized from linoleic acid via the action of divinyl ether synthases. The structural formula can be represented as:

Colnelenic Acid C18H32O2\text{this compound C}_{18}\text{H}_{32}\text{O}_2

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of several bacterial and fungal species, making it a potential candidate for natural pesticides.

  • Inhibition of Bacterial Growth : Studies have shown that this compound effectively reduces the growth of plant pathogens such as Pseudomonas syringae and Xanthomonas campestris .
  • Fungal Resistance : this compound has also been identified as antifungal against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes .
PathogenTypeInhibition Observed
Pseudomonas syringaeBacteriaSignificant
Xanthomonas campestrisBacteriaModerate
Phytophthora infestansFungiHigh

2. Role in Plant Defense Mechanisms

This compound plays a critical role in plant defense by acting as a signaling molecule in response to pathogen attacks. Its production increases during stress conditions, indicating its involvement in the plant immune response.

  • Oxylipin Pathway Activation : this compound is part of the oxylipin pathway, which is crucial for synthesizing signaling compounds that modulate plant defenses .
  • Induction of Defense Genes : The presence of this compound correlates with the upregulation of various defense-related genes, enhancing the plant's ability to resist infections .

Case Study 1: Potato Tuber Defense

In a study examining aging potato tubers, researchers found that this compound levels increased significantly during storage. This increase was associated with enhanced resistance to pathogens like Phytophthora infestans. The study suggested that this compound contributes to the tuber's defense mechanisms by modulating lipid profiles and promoting antimicrobial activity .

Case Study 2: Insect Resistance

Another investigation highlighted the role of this compound in mediating plant responses to insect herbivory. The compound was shown to enhance the production of jasmonic acid, a hormone involved in plant defense against herbivores. This suggests that this compound may also play a role in indirect defenses by attracting natural enemies of herbivorous insects .

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

  • Mechanisms of Action : The antimicrobial activity is believed to stem from its ability to disrupt cellular membranes of pathogens .
  • Synthesis Pathways : Research has demonstrated that specific enzymes responsible for synthesizing this compound are upregulated under stress conditions, indicating an adaptive response mechanism .

Properties

IUPAC Name

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKAXBUWOIRLGF-VMBRNALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=COC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189924
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-16-9
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52591-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colnelenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'E,4'Z,7'Z,8E)-Colnelenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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